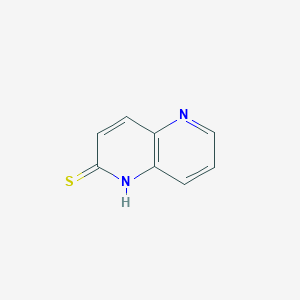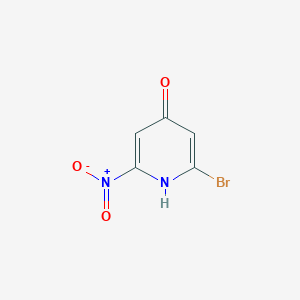
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine is a synthetic organic compound that belongs to the class of amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes amination to introduce the amino group. This is followed by the coupling of the amino-pyridine with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)glycine: Lacks the Boc protecting group.
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-methylglycine: Contains a methyl group instead of the Boc group.
Uniqueness
N-(2-(3-Amino-2-oxopyridin-1(2H)-yl)ethyl)-N-(tert-butoxycarbonyl)glycine is unique due to the presence of the Boc protecting group, which provides stability during synthesis and allows for selective deprotection under mild conditions.
Properties
Molecular Formula |
C14H21N3O5 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-[2-(3-amino-2-oxopyridin-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N3O5/c1-14(2,3)22-13(21)17(9-11(18)19)8-7-16-6-4-5-10(15)12(16)20/h4-6H,7-9,15H2,1-3H3,(H,18,19) |
InChI Key |
UTKVSJDTZIBDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C=CC=C(C1=O)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)


![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)

![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)


![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)


![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
